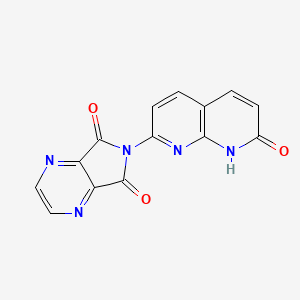
6-(7,8-Dihydro-7-oxo-1,8-naphthyridin-2-yl)-5H-pyrrolo(3,4-b)pyrazine-5,7(6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(7,8-Dihydro-7-oxo-1,8-naphthyridin-2-yl)-5H-pyrrolo(3,4-b)pyrazine-5,7(6H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a naphthyridine and pyrrolopyrazine core, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(7,8-Dihydro-7-oxo-1,8-naphthyridin-2-yl)-5H-pyrrolo(3,4-b)pyrazine-5,7(6H)-dione typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of the Pyrrolopyrazine Core: This involves the cyclization of suitable intermediates under specific conditions.
Coupling of the Two Cores: The final step involves coupling the naphthyridine and pyrrolopyrazine cores under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-pressure reactors, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the naphthyridine core.
Reduction: Reduction reactions may target the keto group present in the structure.
Substitution: Various substitution reactions can occur, especially at the reactive sites of the heterocyclic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Antimicrobial Activity: Possible applications in developing new antimicrobial agents.
Medicine
Drug Development: The compound could be a lead compound for developing new pharmaceuticals.
Diagnostics: Potential use in diagnostic assays.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 6-(7,8-Dihydro-7-oxo-1,8-naphthyridin-2-yl)-5H-pyrrolo(3,4-b)pyrazine-5,7(6H)-dione would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Naphthyridine Derivatives: Compounds with similar naphthyridine cores.
Pyrrolopyrazine Derivatives: Compounds with similar pyrrolopyrazine cores.
Uniqueness
The uniqueness of 6-(7,8-Dihydro-7-oxo-1,8-naphthyridin-2-yl)-5H-pyrrolo(3,4-b)pyrazine-5,7(6H)-dione lies in its combined structure, which may confer unique biological and chemical properties not found in simpler analogs.
Biological Activity
6-(7,8-Dihydro-7-oxo-1,8-naphthyridin-2-yl)-5H-pyrrolo(3,4-b)pyrazine-5,7(6H)-dione is a complex heterocyclic compound with significant potential in medicinal chemistry. Its structure suggests various biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, including its anticancer properties, antimicrobial effects, and potential mechanisms of action.
- Molecular Formula : C14H7N5O3
- CAS Number : 55112-94-2
- Molar Mass : 293.24 g/mol
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The biological activity is primarily attributed to its ability to inhibit cell proliferation in various cancer cell lines:
Case Study : A study conducted by Gul et al. demonstrated that derivatives of this compound exhibited cytotoxic effects against hepatocellular carcinoma (HepG2), human lung carcinoma (A549), and human breast cancer (MCF-7) cell lines. The most active derivatives showed IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses notable antibacterial and antifungal activities:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Effective |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:
- Inhibition of Topoisomerases : Similar compounds have been shown to inhibit DNA topoisomerases, enzymes critical for DNA replication and transcription .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death .
- Antioxidant Activity : Some studies suggest that this compound may exhibit antioxidant properties, which could contribute to its anticancer effects by reducing oxidative stress in cells .
Properties
CAS No. |
55112-94-2 |
|---|---|
Molecular Formula |
C14H7N5O3 |
Molecular Weight |
293.24 g/mol |
IUPAC Name |
6-(7-oxo-8H-1,8-naphthyridin-2-yl)pyrrolo[3,4-b]pyrazine-5,7-dione |
InChI |
InChI=1S/C14H7N5O3/c20-9-4-2-7-1-3-8(17-12(7)18-9)19-13(21)10-11(14(19)22)16-6-5-15-10/h1-6H,(H,17,18,20) |
InChI Key |
SNHTYMYYIHSPLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC2=C1C=CC(=N2)N3C(=O)C4=NC=CN=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















